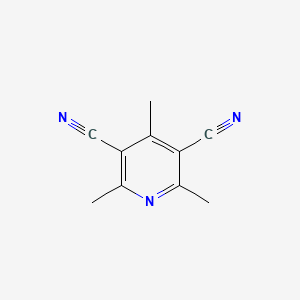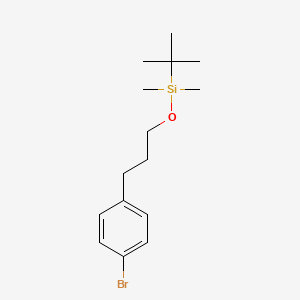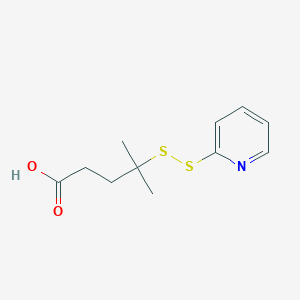
4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid
概要
説明
4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is notable for its disulfide bond, which allows it to be cleaved under specific conditions, making it a valuable tool in targeted drug delivery systems .
作用機序
Target of Action
The primary target of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid is the antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
This compound acts as a cleavable linker in the synthesis of ADCs . It connects the antibody to the cytotoxic drug, allowing the drug to specifically target the cancer cells .
Biochemical Pathways
The compound affects the ADC pathway . When the ADC binds to the target antigen on the cancer cell, it is internalized into the cell where the cytotoxic drug is released to kill the cell .
Result of Action
The result of the action of this compound is the successful delivery of the cytotoxic drug to the cancer cells, leading to their death .
Action Environment
The action of this compound is influenced by the biological environment within the body Factors such as the presence of the target antigen on cancer cells, the internal cellular environment, and the stability of the ADC can all impact the efficacy of the compound.
References: MedChemExpress MedChemExpress CN
生化学分析
Biochemical Properties
4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid functions as a cleavable linker in ADCs, enabling the release of cytotoxic agents upon reaching the target cells. This compound interacts with various enzymes and proteins involved in the cleavage process. Specifically, it forms disulfide bonds with cysteine residues in proteins, which are then cleaved by intracellular reducing agents such as glutathione. This interaction ensures the selective release of the cytotoxic drug within the target cells .
Cellular Effects
This compound significantly impacts cellular processes by facilitating the targeted delivery of cytotoxic agents. Upon internalization by cancer cells, the compound undergoes cleavage, releasing the cytotoxic drug, which then induces cell death. This targeted approach minimizes off-target effects and reduces damage to healthy cells. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the intracellular concentration of the cytotoxic agent .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of disulfide bonds with cysteine residues in proteins. Upon internalization by target cells, intracellular reducing agents such as glutathione cleave these disulfide bonds, releasing the cytotoxic drug. This process ensures the selective delivery of the drug to cancer cells, thereby enhancing its therapeutic efficacy while minimizing systemic toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable under physiological conditions, ensuring effective delivery of the cytotoxic agent. Prolonged exposure to reducing agents may lead to premature cleavage and degradation, affecting the overall efficacy of the ADC. Long-term studies have shown that the compound maintains its activity and stability, ensuring sustained therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively delivers the cytotoxic agent to target cells, inducing cell death and reducing tumor growth. At high doses, the compound may exhibit toxic effects, including off-target cytotoxicity and systemic toxicity. Threshold effects have been observed, indicating the importance of precise dosage optimization to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the cleavage and release of cytotoxic agents. The compound interacts with intracellular reducing agents such as glutathione, which cleave the disulfide bonds, releasing the cytotoxic drug. This interaction affects metabolic flux and metabolite levels within the target cells, ensuring the selective delivery of the therapeutic agent .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interaction with transporters and binding proteins. The compound is internalized by target cells through receptor-mediated endocytosis, ensuring its selective delivery to cancer cells. Once inside the cells, the compound is distributed to specific subcellular compartments, where it undergoes cleavage and releases the cytotoxic drug .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to lysosomes and endosomes, where it undergoes cleavage by intracellular reducing agents. This subcellular localization ensures the selective release of the cytotoxic drug within the target cells, enhancing its therapeutic efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid typically involves the formation of a disulfide bond between a pyridine derivative and a thiol-containing compound. The reaction conditions often include the use of oxidizing agents to facilitate the formation of the disulfide bond .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the product .
化学反応の分析
Types of Reactions: 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid primarily undergoes cleavage reactions due to its disulfide bond. This bond can be cleaved under reducing conditions, which is a key feature for its use in ADCs .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). These reagents facilitate the cleavage of the disulfide bond under mild conditions .
Major Products Formed: The major products formed from the cleavage of this compound are the corresponding thiol and pyridine derivatives. These products are crucial for the release of the active drug in ADC applications .
科学的研究の応用
4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid is extensively used in the field of targeted drug delivery, particularly in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing the impact on healthy cells . The cleavable nature of this linker allows for the controlled release of the drug within the target cells, enhancing the efficacy and safety of the treatment .
類似化合物との比較
Similar Compounds:
- 4-Methyl-4-(pyridin-2-yldisulfanyl)butanoic acid
- 4-Methyl-4-(pyridin-2-yldisulfanyl)hexanoic acid
Uniqueness: 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid is unique due to its specific chain length and the presence of a pyridine ring, which can influence its reactivity and stability. This makes it particularly suitable for certain ADC applications where precise control over drug release is required .
特性
IUPAC Name |
4-methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S2/c1-11(2,7-6-10(13)14)16-15-9-5-3-4-8-12-9/h3-5,8H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKSMEZVBFTODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)SSC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


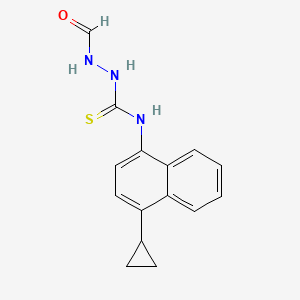
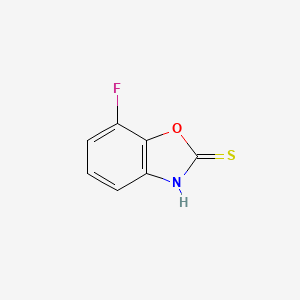
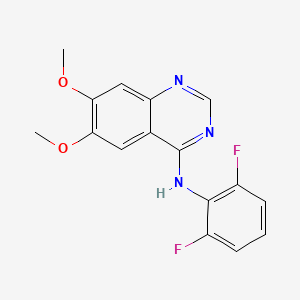
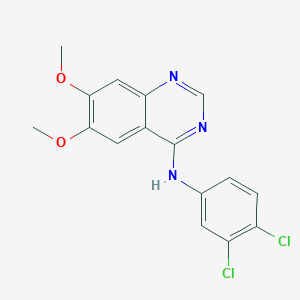
![N-[(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B3105477.png)
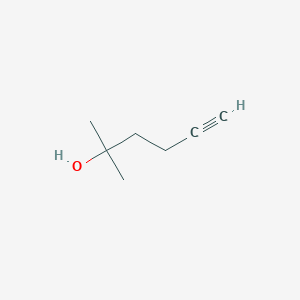
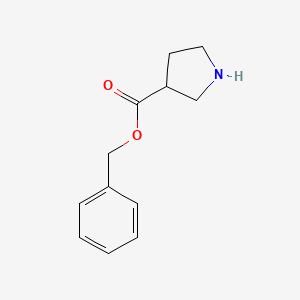

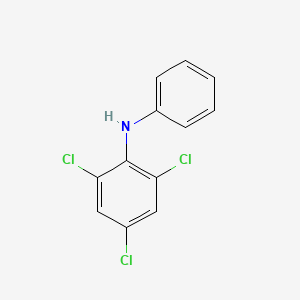
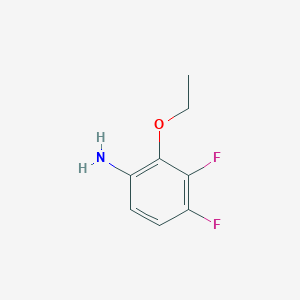
![Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B3105521.png)
![6-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3105556.png)
